Cas no 87952-98-5 (Mespirenone)

Mespirenone is a steroidal compound with notable pharmacological properties, primarily investigated for its potential as an aldosterone antagonist. Its molecular structure allows for selective binding to mineralocorticoid receptors, making it a candidate for managing conditions related to aldosterone dysregulation, such as hypertension and heart failure. The compound exhibits a favorable pharmacokinetic profile, including metabolic stability and reduced risk of off-target effects compared to earlier steroidal antagonists. Research suggests it may offer improved therapeutic efficacy with minimized side effects, such as hyperkalemia or hormonal imbalances. Mespirenone's mechanism of action and selectivity underscore its potential as a targeted agent in cardiovascular and renal therapeutics.
Mespirenone structure
Mespirenone structure
Product Name:Mespirenone
CAS No:87952-98-5
MF:C25H30O4S
MW:426.568306446075
CID:721956
PubChem ID:65660
Update Time:2025-05-27

Mespirenone Chemical and Physical Properties

Names and Identifiers

    • 3'H-Cyclopropa[15,16]pregna-1,4,15-triene-21-carboxylicacid, 7-(acetylthio)-15,16-dihydro-17-hydroxy-3-oxo-, g-lactone, (7a,15a,16a,17a)-
    • Mespirenone
    • Mespirenona
    • Mespirenona [Spanish]
    • Mespirenonum
    • Mespirenonum [Latin]
    • UNII-E91TME2I23
    • ZK-94679
    • 7alpha-acetylthio-15beta,16beta-methylene-3-oxo-17alpha-pregna-1,4-diene-21,17-carbolactone
    • Mespirenonum (Latin)
    • Mespirenone [INN]
    • 7alpha-Acetylthio-15beta,16beta-methylen-3-oxo-1,4-pregnadien-21,17beta-carbolacton
    • DTXSID40868989
    • 15.ALPHA.,16.ALPHA.-DIHYDRO-17-HYDROXY-7.ALPHA.-MERCAPTO-3-OXO-3'H-CYCLOPROPA(15,16)-17.ALPHA.-PREGNA-1,4,15-TRIENE-21-CARBOXYLIC ACID, G-LACTONE, ACETATE
    • 7',11'-dimethyl-5,14'-dioxospiro(tetrahydrofuran-2,6'-pentacyclo(8.8.0.02,7.03,5.011,16)octadeca-12',15'-diene)-18-yl ethanethioate
    • E91TME2I23
    • 15ALPHA,16ALPHA-DIHYDRO-17-HYDROXY-7ALPHA-MERCAPTO-3-OXO-3'H-CYCLOPROPA(15,16)-17ALPHA-PREGNA-1,4,15-TRIENE-21-CARBOXYLIC ACID, G-LACTONE, ACETATE
    • SCHEMBL637071
    • S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate
    • Q27277027
    • CHEMBL1908314
    • ZK 94679
    • ZK-94 679
    • 87952-98-5
    • 7',11'-dimethyl-5,14'-dioxospiro[tetrahydrofuran-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12',15'-diene]-18-yl ethanethioate
    • CPHJTSJQUQZOLJ-ISIDMKFXSA-N
    • SH-467
    • 15alpha,16alpha-Dihydro-17-hydroxy-7alpha-mercapto-3-oxo-3'H-cyclopropa(15,16)-17alpha-pregna-1,4,15-triene-21-carboxylic acid, gamma-lactone, acetate
    • NS00120783
    • (7alpha,15alpha,16alpha,17alpha)-7-(Acetylthio)-15,16-dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-1,4,15-triene-21-carboxylic Acid gamma-Lactone
    • Inchi: 1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1
    • InChI Key: CPHJTSJQUQZOLJ-ISIDMKFXSA-N
    • SMILES: S(C(C)=O)[C@@H]1CC2=CC(C=C[C@]2(C)[C@H]2CC[C@]3(C)[C@]4(CCC(=O)O4)[C@H]4C[C@H]4[C@H]3[C@@H]21)=O

Computed Properties

  • Exact Mass: 426.18600
  • Monoisotopic Mass: 426.18648061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 2
  • Complexity: 935
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 85.7Ų

Experimental Properties

  • PSA: 85.74000
  • LogP: 4.48420

Mespirenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M225770-1mg
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$253.00 2023-05-18
TRC
M225770-10mg
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$1918.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
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TRC
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$ 4500.00 2023-09-07
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